molecular formula C12H15FN2O3 B4665092 ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate

ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate

Cat. No. B4665092
M. Wt: 254.26 g/mol
InChI Key: IHFDFVUQQHLENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate, also known as Fmoc-glycine ethyl ester, is a chemical compound widely used in scientific research. It is an amino acid derivative that is commonly used in peptide synthesis, drug discovery, and other biochemical applications.

Scientific Research Applications

Ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate ethyl ester is commonly used in peptide synthesis. It is used as a protected amino acid in solid-phase peptide synthesis, where it is attached to a resin and used as a building block to synthesize peptides. ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate ethyl ester is also used as a starting material for the synthesis of other amino acid derivatives.

Mechanism of Action

Ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate ethyl ester is a protected amino acid that can be deprotected under mild conditions. The Fmoc group can be removed by treatment with a base such as piperidine, which exposes the amino group for further reaction. The ethyl ester group can be removed by treatment with a strong acid such as trifluoroacetic acid.
Biochemical and Physiological Effects:
ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate ethyl ester does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate ethyl ester in peptide synthesis is its ease of deprotection. The Fmoc group can be removed under mild conditions, which minimizes the risk of damaging the peptide chain. However, one limitation of using ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate ethyl ester is its relatively high cost compared to other protected amino acids.

Future Directions

There are several future directions for the use of ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate ethyl ester in scientific research. One area of interest is the synthesis of peptides with novel structures and functions. Another area of interest is the development of new methods for peptide synthesis using ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate ethyl ester as a building block. Additionally, ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate ethyl ester may have potential applications in drug discovery and other areas of biochemistry.

properties

IUPAC Name

ethyl 2-[(2-fluorophenyl)methylcarbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-2-18-11(16)8-15-12(17)14-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFDFVUQQHLENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate
Reactant of Route 2
Reactant of Route 2
ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate
Reactant of Route 3
Reactant of Route 3
ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate
Reactant of Route 5
Reactant of Route 5
ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate
Reactant of Route 6
Reactant of Route 6
ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.